Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) with a tert-butyl carbamate protecting group and a 5-formyl-substituted 1,3-oxazole moiety. The oxazole ring’s formyl group (-CHO) provides a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 268.27 g/mol (calculated from ). The compound’s SMILES notation is CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O, and its InChIKey is CMBFSMUZYJTQHT-UHFFFAOYSA-N .
Properties
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJTCVXDLNKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Method 1: Nucleophilic Substitution Using Preformed Oxazole Anions
Reaction Overview
This method involves coupling a brominated azetidine precursor with a pre-synthesized 5-formyloxazole-2-olate anion. The azetidine scaffold is derived from tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0), a well-characterized intermediate.
Procedure
Synthesis of 5-Formyl-1,3-Oxazole-2-Olate Anion :
Coupling with Azetidine Bromide :
Advantages and Limitations
- Advantages : Direct C–O bond formation; high functional group tolerance.
- Limitations : Requires stringent anhydrous conditions; oxazole anion generation is sensitive to steric effects.
Method 2: Cyclization of Azetidine-Bound Aldehyde Precursors
Reaction Overview
This approach utilizes tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) as a key intermediate, synthesized via IBX oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The formyl group participates in oxazole ring formation through cyclocondensation.
Procedure
Synthesis of tert-Butyl 3-Formylazetidine-1-Carboxylate :
Oxazole Ring Formation :
Advantages and Limitations
- Advantages : Leverages readily available aldehyde precursor; one-pot cyclization.
- Limitations : Competing side reactions (e.g., over-oxidation); moderate yields.
Method 3: Copper-Catalyzed Tandem Rearrangement and Cyclization
Reaction Overview
Inspired by azetidine nitrone synthesis, this method employs a copper(I)-catalyzed cascade reaction to construct the oxazole ring from propargyl oxime precursors.
Procedure
Synthesis of Propargyl Oxime Intermediate :
- Condensation of tert-butyl 3-ethynylazetidine-1-carboxylate with hydroxylamine hydrochloride in ethanol.
- Yield: 85–90%.
Copper-Catalyzed Cyclization :
Advantages and Limitations
- Advantages : Atom-economical; avoids preformed heterocycles.
- Limitations : Requires specialized catalysts; limited substrate scope.
Comparative Analysis of Methods
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole and azetidine rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole and azetidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods involving the formation of the azetidine and oxazole rings. Key synthetic pathways include:
- Cyclization Reactions : These reactions are crucial for forming the oxazole ring, often utilizing readily available precursors.
- Azetidine Construction : Following the formation of the oxazole, the azetidine structure is constructed, typically involving nucleophilic substitution reactions.
- Final Esterification : The tert-butyl ester is introduced as a final step to enhance solubility and stability.
The molecular formula for tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is with a molecular weight of approximately 252.27 g/mol .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:
- In vitro Studies : Analogous compounds have shown significant cytotoxicity against various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HT-29 | 9 |
| Compound B | MCF-7 | 17 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives have demonstrated high activity against pathogens like Mycobacterium tuberculosis, indicating potential for developing new antibiotics .
Potential Therapeutic Applications
Given its structural features and biological activities, this compound may serve various therapeutic roles:
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro), which plays a critical role in viral replication .
Drug Development
The unique properties of this compound suggest potential applications in drug development, particularly for targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it an attractive candidate for further research.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Azetidinones : A comprehensive survey highlighted the synthesis of monocyclic azetidinones via cycloaddition methods, showcasing their metabolic stability and anticancer efficacy .
- Antimicrobial Activity Evaluation : Research on derivatives containing oxazole moieties reported significant antimicrobial activity against various strains, reinforcing the potential therapeutic applications of compounds like this compound .
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Electronics and Reactivity : The formyl group in the target compound enhances electrophilicity compared to methoxy or amine derivatives, enabling nucleophilic additions (e.g., hydrazine or amine couplings) .
- Thiazole vs. Oxazole : The sulfur atom in the thiazole analog () increases electron-withdrawing effects and may alter solubility or metabolic stability compared to the oxygen-based oxazole .
- Fluorinated Derivatives (): Fluorine substitution improves metabolic stability and lipophilicity, critical for pharmacokinetics in drug discovery .
Key Observations :
- Yields for azetidine derivatives vary widely (29–83%) depending on steric hindrance and substituent reactivity .
- The target compound’s formyl group may require specialized protection-deprotection strategies during synthesis.
Physical and Spectroscopic Properties
Biological Activity
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 240.27 g/mol. The compound features an azetidine ring substituted with a tert-butyl group and a formyl oxazole moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the cycloaddition of azetidine derivatives with oxazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine have shown potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 0.009 |
| Compound B | MCF-7 (Breast Cancer) | 0.017 |
| Compound C | HeLa (Cervical Cancer) | 0.85 |
These findings suggest that the oxazole moiety enhances the cytotoxicity of the azetidine framework against cancer cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
Oxazole derivatives are also noted for their antimicrobial properties. A study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL . This suggests that this compound may possess similar antimicrobial potential.
Case Study: Synthesis and Screening of Oxazole Derivatives
In a recent study focused on synthesizing thiazole and oxazole derivatives, several compounds were evaluated for antioxidant and antimicrobial activities using methods such as DPPH assays. The results indicated that compounds with structural similarities to tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine demonstrated promising antioxidant properties with IC50 values ranging from 64.75 ppm to higher concentrations depending on the substituents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Azetidine Ring : Provides a stable framework that can interact with biological targets.
- Oxazole Moiety : Known for enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with nucleic acids.
Q & A
Q. Key Reaction Conditions :
- Temperature : Oxazole coupling requires mild heating (60–80°C) to avoid side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for oxazole attachment .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
Q. Yield Optimization :
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product.
- Moisture Control : Anhydrous conditions prevent hydrolysis of the Boc group during protection .
How can conflicting spectroscopic data between theoretical predictions and experimental results for this compound be resolved?
Advanced
Discrepancies in NMR or IR data often arise from steric effects or solvent interactions. Methodological steps include:
- Computational Validation : Compare experimental / NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify misassignments.
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure .
Q. Example Data Conflict Resolution :
| Peak Assignment | Experimental δ (ppm) | DFT-Predicted δ (ppm) | Resolution |
|---|---|---|---|
| Formyl C=O | 168.5 | 170.2 | Solvent: DMSO-d⁶ caused deshielding. Confirmed via CDCl₃ (δ 169.8) . |
What spectroscopic methods are most effective for characterizing the formyl and oxazole groups in this compound?
Q. Basic
- FT-IR : The formyl C=O stretch appears at 1680–1720 cm⁻¹, while oxazole C=N/C-O stretches occur at 1600–1650 cm⁻¹.
- NMR :
- NMR: Formyl proton at δ 9.8–10.2 (singlet); oxazole protons as doublets (δ 7.5–8.5, J = 1.5 Hz).
- NMR: Formyl carbon at δ 190–200; oxazole carbons at δ 140–160.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
Methodological Tip : Use DEPT-135 NMR to distinguish quaternary carbons in the oxazole ring.
What strategies can optimize regioselectivity during the introduction of the 5-formyl-oxazole moiety?
Advanced
Regioselectivity challenges arise due to competing nucleophilic sites on oxazole. Solutions include:
- Directing Groups : Install a temporary protecting group (e.g., trimethylsilyl) at the 2-position of oxazole to direct formylation to the 5-position.
- Metal-Mediated Coupling : Use Suzuki-Miyaura coupling with a pre-functionalized 5-formyl-oxazole boronic ester.
- Microwave-Assisted Synthesis : Short reaction times (10–15 min) reduce side-product formation .
Q. Reagent Comparison :
| Method | Yield | Regioselectivity |
|---|---|---|
| Vilsmeier-Haack | 60–70% | Moderate (5:2 ratio) |
| Pd-Catalyzed Coupling | 75–85% | High (>95%) |
How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced
The tert-butyl group creates steric hindrance, affecting:
- Reaction Rates : Slows down nucleophilic substitution at the azetidine nitrogen. Use bulky ligands (e.g., XPhos) to mitigate this in Pd-catalyzed reactions.
- Catalyst Access : Steric shielding reduces catalyst binding. Elevated temperatures (80–100°C) improve efficiency.
- Byproduct Formation : Competing elimination is minimized by using low-basicity conditions (e.g., K₂CO₃ instead of NaOH) .
What role does the formyl group play in the compound’s potential as a pharmacophore?
Basic
The formyl group enables:
- Covalent Binding : Acts as an electrophile for target proteins (e.g., covalent inhibitors of kinases).
- Schiff Base Formation : Facilitates reversible interactions with amine-containing biomolecules.
- Derivatization : Serves as a handle for click chemistry (e.g., hydrazone ligation) to attach fluorescent tags or probes .
Q. Biological Assay Design :
- In Vitro Testing : Screen against cancer cell lines (e.g., HCT-116) using MTT assays to assess cytotoxicity.
- Molecular Docking : Predict binding modes with proteins like EGFR or PARP using AutoDock Vina .
What analytical techniques are recommended to resolve contradictions in HPLC purity assessments?
Advanced
Conflicting purity data may stem from:
- Column Variability : Use orthogonal columns (C18 vs. phenyl-hexyl) to confirm retention times.
- Mobile Phase pH : Adjust pH (2.5–6.5) to improve peak resolution for polar impurities.
- LC-MS Coupling : Identify co-eluting impurities via MS fragmentation patterns.
Q. Example Workflow :
HPLC-DAD : Initial purity estimate (e.g., 95%).
LC-HRMS : Detect low-abundance impurities (e.g., de-Boc byproduct, m/z 210.1123).
Preparative HPLC : Isolate impurities for NMR characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
